Cas no 87786-09-2 ((1,2-dimethyl-1H-imidazol-5-yl)methylamine dihydrochloride)

(1,2-Dimethyl-1H-imidazol-5-yl)methylamine dihydrochloride is a versatile organic compound primarily used as a key intermediate in pharmaceutical and agrochemical synthesis. Its imidazole core structure offers strong chelating and coordination properties, making it valuable in catalysis and ligand design. The dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the development of bioactive molecules due to its ability to act as a building block for heterocyclic frameworks. Its high purity and consistent performance make it suitable for research and industrial applications requiring precise chemical transformations. The product is typically supplied as a white to off-white crystalline powder, ensuring compatibility with standard laboratory protocols.
(1,2-dimethyl-1H-imidazol-5-yl)methylamine dihydrochloride structure
87786-09-2 structure
Product Name:(1,2-dimethyl-1H-imidazol-5-yl)methylamine dihydrochloride
CAS No:87786-09-2
MF:C6H11N3
MW:125.171640634537
MDL:MFCD18064652
CID:1120263
PubChem ID:13062778
Update Time:2025-05-28

(1,2-dimethyl-1H-imidazol-5-yl)methylamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,2-dimethyl-1H-Imidazole-5-methanamine
    • [(1,2-Dimethyl-1H-imidazol-5-yl)methyl]aminedihydrochloride
    • DTXSID101277906
    • CS-0245410
    • 1-(1,2-Dimethyl-1h-imidazol-5-yl)methanamine
    • (2,3-dimethylimidazol-4-yl)methanamine
    • EN300-304674
    • [(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
    • (1,2-Dimethyl-1H-imidazol-5-yl)methanamine
    • 87786-09-2
    • AKOS005174985
    • C-(2,3-Dimethyl-3H-imidazol-4-yl)-methylamine
    • 1-(1,2-dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride
    • ALBB-015297
    • (1,2-dimethyl-1H-imidazol-5-yl)methylamine dihydrochloride
    • MDL: MFCD18064652
    • Inchi: 1S/C6H11N3/c1-5-8-4-6(3-7)9(5)2/h4H,3,7H2,1-2H3
    • InChI Key: YGAHXOAPDMHPMD-UHFFFAOYSA-N
    • SMILES: N1(C)C(C)=NC=C1CN

Computed Properties

  • Exact Mass: 125.095297364g/mol
  • Monoisotopic Mass: 125.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 94.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 286.9±15.0 °C at 760 mmHg
  • Flash Point: 127.3±20.4 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

(1,2-dimethyl-1H-imidazol-5-yl)methylamine dihydrochloride Security Information

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